Barium titanate is classified as a perovskite oxide and is typically synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal techniques. Its CAS number is 12047-27-7. The material is derived from barium carbonate and titanium dioxide, which react under controlled conditions to form the crystalline structure characteristic of barium titanate.
The synthesis of barium titanate can be achieved through several methods:
The choice of synthesis method affects the particle size, morphology, and dielectric properties of the resulting barium titanate. For instance, the sol-gel process can yield nanoparticles with controlled sizes, while solid-state synthesis typically produces larger particles.
Barium titanate crystallizes in a perovskite structure (ABO₃), where barium occupies the A-site, titanium occupies the B-site, and oxygen forms the octahedral framework around titanium. The tetragonal phase of barium titanate is particularly important for its piezoelectric properties.
These structural characteristics contribute to its ferroelectric behavior, especially near its Curie temperature of approximately 120 °C.
Barium titanate undergoes various chemical reactions depending on its environment:
The stability and performance of barium titanate in applications are significantly influenced by these reactions, particularly in terms of its dielectric constant and loss tangent.
The mechanism by which barium titanate exhibits its ferroelectric properties involves the displacement of titanium ions within the crystal lattice under an external electric field. This displacement leads to polarization within the material.
These parameters highlight the effectiveness of barium titanate in energy storage and conversion applications.
Barium titanate is stable under normal atmospheric conditions but can react with acids to form soluble salts. Its solubility in water is negligible, making it suitable for various electronic applications without degradation.
Barium titanate has numerous scientific uses:
The blood-brain barrier (BBB) is a highly selective interface formed by brain microvascular endothelial cells (BMECs), which are interconnected via tight junctions (TJs) and supported by pericytes, astrocytes, and neurons to create the neurovascular unit (NVU) [4] [10]. These TJs, composed of proteins like occludin (OCLN) and claudins (CLDNs), restrict paracellular diffusion of most solutes [4] [10]. Transendothelial electrical resistance (TEER), a key metric of BBB integrity, typically exceeds 1,000 Ω·cm² in vivo but is challenging to replicate in vitro due to environmental factors like temperature and membrane composition [10]. The BBB's basement membrane contains extracellular matrix (ECM) proteins (e.g., collagen, fibronectin), which influence nanoparticle permeability through charge-mediated interactions—positively charged particles exhibit up to 100-fold higher permeability than neutral counterparts [10] [4]. BBB heterogeneity is evident across vascular segments: capillaries express immunologically relevant genes, while venules prioritize transporter genes [10].
Table 1: Cellular Components of the BBB and Their Functions
Component | Function | Key Molecular Players |
---|---|---|
Endothelial Cells | Form TJs; regulate transcellular/paracellular transport | OCLN, CLDNs, PECAM-1, VE-Cadherin |
Pericytes | Stabilize vasculature; modulate TJ protein expression | TGF-β, collagen, fibronectin |
Astrocytes | Maintain ionic homeostasis; regulate blood flow via end-feet | Aquaporin-4, dystroglycan-dystrophin complex |
Basement Membrane | Anchors cells; influences nanoparticle transcytosis via charge/size exclusion | Collagen IV, laminin, charge-dependent glycocalyx |
Passive diffusion governs BBB permeation for small (<500 Da), lipophilic molecules with low hydrogen-bonding capacity (<8–10 bonds) [1] [5]. Molecular properties critical for passive transport include:
In contrast, active transport mechanisms enable CNS delivery of polar or high-MW compounds:
Table 2: Transport Mechanisms at the BBB
Mechanism | Substrates | Key Transporters | Impact on Drug Delivery |
---|---|---|---|
Passive Diffusion | Small, lipophilic molecules | N/A | Limited to 2% of small-molecule drugs |
CMT (SLC Transporters) | Glucose, amino acids, monocarboxylates | GLUT-1, LAT-1, MCT-1 | Enables L-DOPA delivery; saturable kinetics |
RMT | Transferrin, insulin, antibodies | TfR, InsR | Basis for antibody fusion proteins (e.g., cTfRMAb) |
ABC Efflux | Xenobiotics, cationic drugs | P-gp, BCRP, MRPs | Reduces brain accumulation of 98% of small molecules |
Predicting BBB permeability faces three primary challenges:
Table 3: Computational Approaches for BBB Permeability Prediction
Method | Applications | Strengths | Limitations |
---|---|---|---|
QSAR | Rule-of-5 compliance; logBB prediction | Rapid screening; interpretable descriptors | Fails for transporter substrates |
Machine Learning | Binary classification (CNS+/CNS−) | Handles complex feature interactions; >93% AUC | Requires large datasets; "black-box" nature |
Molecular Dynamics | Passive diffusion kinetics; membrane partitioning | Atomistic detail; incorporates bilayer chemistry | Computationally prohibitive |
PBPK Modeling | Brain/plasma concentration ratios | Integrates physiology; species scaling | Limited by transporter expression variability |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0